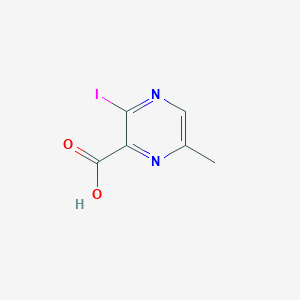
3-Iodo-6-methylpyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-6-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H5IN2O2 It is a derivative of pyrazine, characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methylpyrazine-2-carboxylic acid typically involves the iodination of 6-methylpyrazine-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 3rd position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions with appropriate safety and environmental controls. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-6-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted pyrazines, alcohols, aldehydes, and coupled aromatic compounds.
Applications De Recherche Scientifique
3-Iodo-6-methylpyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-6-methylpyrazine-2-carboxylic acid largely depends on its chemical structure and the nature of its interactions with biological targets. The iodine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-Iodo-6-methylpyrazine: Similar structure but with the iodine atom at the 2nd position.
3-Iodo-5-methylpyrazine-2-carboxylic acid: Similar structure but with the methyl group at the 5th position.
6-Methylpyrazine-2-carboxylic acid: Lacks the iodine atom.
Uniqueness: 3-Iodo-6-methylpyrazine-2-carboxylic acid is unique due to the specific positioning of the iodine atom, which influences its reactivity and potential applications. The combination of the iodine atom and carboxylic acid group provides distinct chemical properties that can be leveraged in various synthetic and research contexts.
Propriétés
Formule moléculaire |
C6H5IN2O2 |
|---|---|
Poids moléculaire |
264.02 g/mol |
Nom IUPAC |
3-iodo-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H5IN2O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H,10,11) |
Clé InChI |
ZKNNEJMKAVJSGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


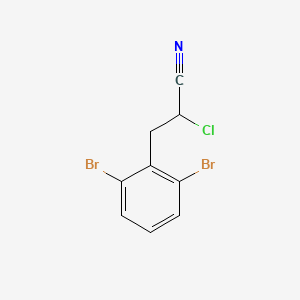
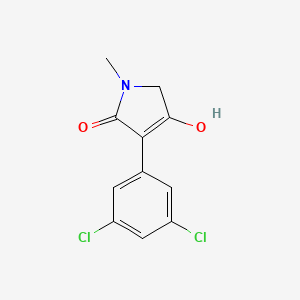
![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
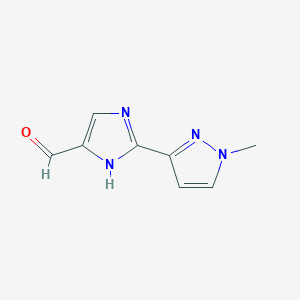
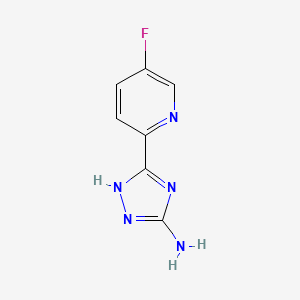
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
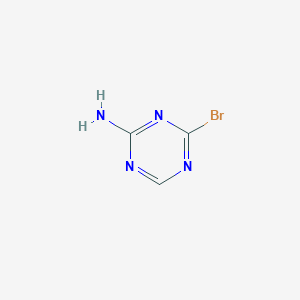
![(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid](/img/structure/B13680326.png)
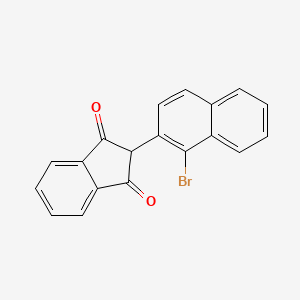
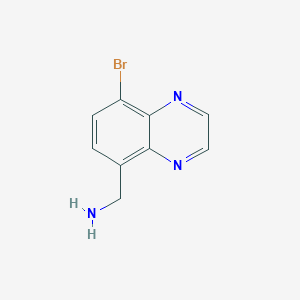
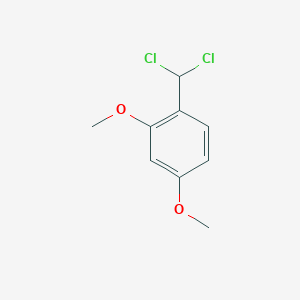

![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)

